molecular formula C17H22N4O B5526926 4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine

4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine

Cat. No. B5526926
M. Wt: 298.4 g/mol
InChI Key: WJELBPBRJIZWSY-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1H-pyrazole ring and a piperidine ring. Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Piperidine is a heterocyclic organic compound, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . The synthesis of the specific compound you mentioned would likely involve complex organic reactions to introduce the isopropyl group and the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1H-pyrazole and piperidine rings, along with the isopropyl group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles, for example, are known to undergo a variety of reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, pyrazoles are weak bases and are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antiviral and Cytotoxic Agents : A study on α, β-unsaturated ketones and fused pyridines, including compounds related to "4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine", demonstrated antiviral and antitumor activities. Some compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), along with a broad spectrum of antitumor activity (El-Subbagh et al., 2000).

Coordination Chemistry

  • Synthesis and Coordination Chemistry : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to the compound , have been used as ligands in coordination chemistry. They have applications in biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of Key Intermediates

  • Synthesis of Crizotinib : A three-step synthesis of a key intermediate structurally similar to "4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine" was crucial in the synthesis of Crizotinib, highlighting the importance of such compounds in pharmaceutical manufacturing (Fussell et al., 2012).

Biomedical Applications

  • 1H-Pyrazolo[3,4-b]pyridines in Medicine : Pyrazolo[3,4-b]pyridines, a group that includes compounds like "4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine", have been explored for various biomedical applications. They have been synthesized for potential use in therapeutic treatments, demonstrating the diverse applications of these compounds in medicine (Donaire-Arias et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This shows the potential industrial applications of such compounds (Dandia et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, many drugs containing a pyrazole ring, such as celecoxib (Celebrex) and the anabolic steroid stanozolol, have specific mechanisms of action related to their biological activity .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by compounds containing a pyrazole ring , it’s possible that this compound could have potential uses in medicinal chemistry or drug discovery.

properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13(2)21-12-16(11-19-21)17(22)20-9-5-15(6-10-20)14-3-7-18-8-4-14/h3-4,7-8,11-13,15H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJELBPBRJIZWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine

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